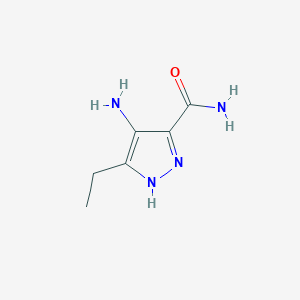

4-amino-5-ethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-5-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound. It is part of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “this compound” are not specified in the current literature.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

4-Amino-5-ethyl-1H-pyrazole-3-carboxamide serves as a key building block in the synthesis of various chemical compounds. For example, Miyashita et al. (1990) demonstrated its use in the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing its versatility in the creation of pyrazole derivatives (Miyashita, Iijima, Higashino, & Matsuda, 1990). Similarly, Hassan et al. (2014) employed it in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, further emphasizing its role in the development of new molecular structures (Hassan, Hafez, & Osman, 2014).

Antitumor and Cytotoxicity Studies

Research by Hafez et al. (2013) revealed that derivatives of this compound exhibited antitumor activities against various human cancer cell lines. This study highlights the potential of these compounds in the development of new anticancer agents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013). Another study by Gokulan et al. (2012) discussed the analgesic and anti-inflammatory properties of pyrazole-4-carboxamide derivatives, indicating a possible application in pain and inflammation management (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Agricultural and Antiviral Applications

Zhang et al. (2012) explored the use of this compound derivatives in agricultural applications, particularly for their effectiveness against tobacco mosaic virus (TMV). This study suggests its utility in developing plant protection agents (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012). In addition, the research by Zhao et al. (2017) on pyrazole carboxamide derivatives demonstrates their potential in addressing nematocidal activities, which could be significant for pest control in agriculture (Zhao, Xing, Xu, Peng, & Liu, 2017).

Mecanismo De Acción

Target of Action

It is known that 5-amino-pyrazoles, a class of compounds to which our compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been found to be biologically active and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It is known that pyrazole-4-carboxamides have been used as potential fungicide candidates . They can block the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Biochemical Pathways

It is known that pyrazole-4-carboxamides can inhibit the mitochondrial electron transfer between succinate and ubiquinone, which is a critical part of the citric acid cycle . This inhibition can lead to a decrease in ATP production, affecting various downstream effects related to energy metabolism within the cell .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability

Result of Action

It is known that pyrazole-4-carboxamides can exhibit fungicidal activity . For instance, one of the pyrazole-4-carboxamides exhibited the best fungicidal potency against A. solani in vitro with an EC50 value of 3.06 μg/mL and displayed 100% protective activity against A. solani in vivo at 10 μg/mL .

Propiedades

IUPAC Name |

4-amino-5-ethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4(7)5(6(8)11)10-9-3/h2,7H2,1H3,(H2,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAXJRMRAWYVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2456763.png)

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)

![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)